molecular formula C12H9F2N5O B13464529 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol

Cat. No.: B13464529
M. Wt: 277.23 g/mol
InChI Key: OEQQAISDFDQOLP-UHFFFAOYSA-N
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Description

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinyl group substituted with a difluoroethyl moiety, attached to a purin-6-ol scaffold. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of the pyridinyl group with a halogenated purin-6-ol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the purin-6-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridinyl or purin-6-ol moieties.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated purin-6-ol derivative.

Scientific Research Applications

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The purin-6-ol scaffold can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is unique due to its combination of a difluoroethyl-substituted pyridinyl group and a purin-6-ol scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9F2N5O

Molecular Weight

277.23 g/mol

IUPAC Name

8-[6-(1,1-difluoroethyl)pyridin-2-yl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H9F2N5O/c1-12(13,14)7-4-2-3-6(17-7)9-18-8-10(19-9)15-5-16-11(8)20/h2-5H,1H3,(H2,15,16,18,19,20)

InChI Key

OEQQAISDFDQOLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C2=NC3=C(N2)C(=O)NC=N3)(F)F

Origin of Product

United States

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